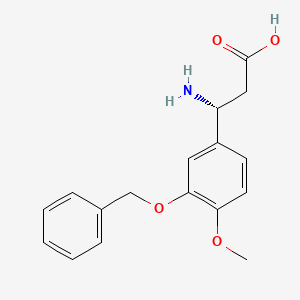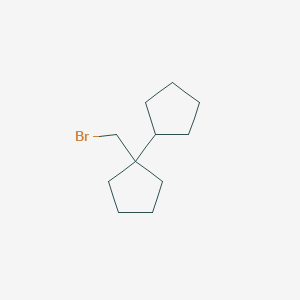![molecular formula C16H14O4S2 B15251676 diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate is a chemical compound with the molecular formula C16H14O4S2 and a molecular weight of 334.41 g/mol It is a derivative of thieno[2,3-f]benzothiophene, a heterocyclic compound containing sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate typically involves the condensation of thieno[2,3-f]benzothiophene with diethyl oxalate under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and quality. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate
- Diethyl thieno[3,2-b]thiophene-2,5-dicarboxylate
- Diethyl thieno[3,4-b]thiophene-2,5-dicarboxylate
Uniqueness
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of advanced materials and potential therapeutic agents .
特性
分子式 |
C16H14O4S2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate |
InChI |
InChI=1S/C16H14O4S2/c1-3-19-15(17)11-9-5-7-22-14(9)12(16(18)20-4-2)10-6-8-21-13(10)11/h5-8H,3-4H2,1-2H3 |
InChIキー |
LSOMRCWCWJIMNJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=CSC2=C(C3=C1SC=C3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)
![1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B15251608.png)
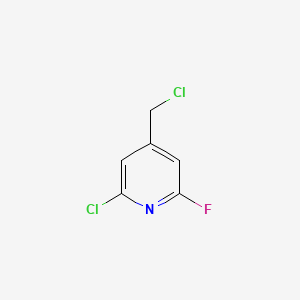
![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)
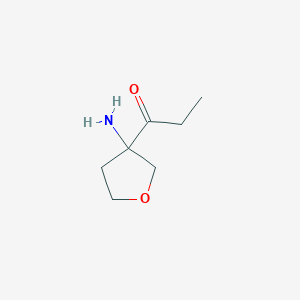
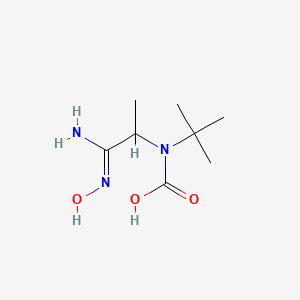
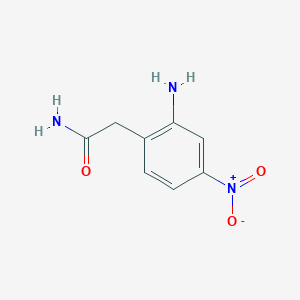

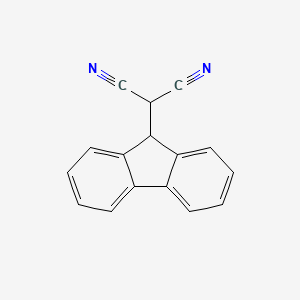
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
